CC-930

JNK isoform selectivity kinase inhibition fibrosis

CC-930 (Tanzisertib) is a first-generation, ATP-competitive JNK inhibitor distinguished by its JNK2-biased profile and comprehensive selectivity fingerprint (240-kinase panel). It offers a unique balance of JNK isoform potency, with a well-defined preclinical dataset in fibrosis models and validated target engagement. Ideal for validating JNK-dependent fibrosis in established rodent models (bleomycin, HDM, renal I/R) and for benchmarking novel JNK inhibitors. Substitution with non-selective tools like SP600125 compromises reproducibility.

Molecular Formula C21H23F3N6O2
Molecular Weight 448.4 g/mol
CAS No. 1629774-47-5
Cat. No. B10775932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCC-930
CAS1629774-47-5
Molecular FormulaC21H23F3N6O2
Molecular Weight448.4 g/mol
Structural Identifiers
SMILESC1CC(CCC1NC2=NC=C3C(=N2)N(C(=N3)NC4=C(C=C(C=C4F)F)F)C5CCOC5)O
InChIInChI=1S/C21H23F3N6O2/c22-11-7-15(23)18(16(24)8-11)28-21-27-17-9-25-20(26-12-1-3-14(31)4-2-12)29-19(17)30(21)13-5-6-32-10-13/h7-9,12-14,31H,1-6,10H2,(H,27,28)(H,25,26,29)/t12?,13-,14?/m0/s1
InChIKeyIBGLGMOPHJQDJB-MOKVOYLWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CC-930 (Tanzisertib) Procurement Guide: Baseline Overview and Compound Identity


CC-930 (Tanzisertib; CAS 1629774-47-5) is a first-generation, ATP-competitive small molecule inhibitor of the c-Jun N-terminal kinase (JNK) family, with a reported JNK2-biased inhibition profile [1]. It was developed by Celgene and progressed to Phase II clinical evaluation for idiopathic pulmonary fibrosis (IPF) and discoid lupus erythematosus [2], and was granted orphan drug designation for IPF in the U.S. and E.U. in 2011 [3]. The compound has well-characterized in vitro pharmacology, preclinical anti-fibrotic efficacy across multiple disease-relevant models, and a defined, albeit discontinued, clinical dataset [4].

Why Generic Substitution Fails: Critical Differentiation of CC-930 from Pan-JNK and Isoform-Selective Inhibitors


Substituting CC-930 with another JNK inhibitor is not scientifically valid due to its distinct isoform inhibition profile (JNK2 bias), its comprehensive kinase selectivity fingerprint established against a panel of 240 kinases, and its unique preclinical and clinical dataset in fibrotic disease models. Unlike non-selective tool compounds such as SP600125 [1], which have broad off-target activity, or newer isoform-selective inhibitors like CC-90001 (12.9-fold JNK1 selectivity) [2], CC-930 offers a specific, quantifiable balance of JNK isoform potency. Its clinical development, although halted, provides a direct, albeit cautionary, benchmark for target engagement and safety in humans that is absent for most research-grade JNK inhibitors [3]. This evidence-based differentiation is critical for ensuring experimental reproducibility and accurate data interpretation in studies of JNK-dependent fibrosis.

CC-930 Quantitative Differentiation: Head-to-Head Evidence vs. Key Comparators


JNK Isoform Selectivity: CC-930 Exhibits a JNK2 Bias, Contrasting with JNK1-Preferring Inhibitors

CC-930 demonstrates a distinct JNK2-biased inhibition profile, with an IC50 of 7 nM for JNK2 compared to 61 nM for JNK1 [1]. This contrasts with the second-generation JNK inhibitor CC-90001, which shows a 12.9-fold selectivity for JNK1 over JNK2 in a cell-based model . The differing isoform preferences have implications for target validation and efficacy in specific fibrotic diseases, as JNK1 and JNK2 are thought to play distinct roles in pro-fibrotic signaling [2].

JNK isoform selectivity kinase inhibition fibrosis JNK2 bias

Kinase Selectivity: CC-930 Demonstrates a Unique Selectivity Fingerprint Among 240 Kinases

CC-930 was profiled against a panel of 240 kinases, demonstrating remarkable selectivity. EGFR was the only non-MAP kinase inhibited by more than 50% at a concentration of 3 μM (IC50 = 380 nM) [1]. Within the MAPK family, it is selective for JNKs, with IC50 values of 480 nM for ERK1 and 3,400 nM for p38α [2]. In contrast, the widely used JNK inhibitor SP600125 is known to inhibit a broad range of kinases, including AMPK, CK1, and DYRK1A, at similar concentrations, complicating data interpretation [3].

kinase selectivity off-target activity EGFR MAPK signaling

In Vivo Efficacy: CC-930 Reduces Fibrosis in Multiple Preclinical Models

In a murine model of house dust mite-induced fibrotic airway disease, CC-930 attenuated collagen 1A1 gene expression and peribronchiolar collagen deposition [1]. In a rat model of renal ischemia/reperfusion injury, treatment with CC-930 caused a 50% reduction in plasma creatinine levels and substantially reduced the development of renal fibrosis on day 21 [2]. In contrast, the JNK1-selective inhibitor CC-90001 demonstrated a 48% reduction in collagen and a 53% reduction in α-SMA in a steatohepatitis model , highlighting the potential for differential in vivo efficacy based on isoform selectivity.

anti-fibrotic efficacy in vivo murine model pulmonary fibrosis renal fibrosis

Clinical Pharmacodynamics: CC-930 Exhibits Dose-Dependent Target Engagement and Biomarker Modulation in IPF Patients

In a Phase II clinical trial for IPF (NCT01203943), CC-930 demonstrated a dose-dependent reduction in the plasma protein levels of MMP-7 and SP-D, two key biomarkers of pulmonary fibrosis [1]. A total of 28 patients received CC-930 at doses of 50 mg QD, 100 mg QD, or 100 mg BID. Changes in these biomarkers correlated significantly with changes in forced vital capacity (FVC), establishing a clear pharmacodynamic link [1]. This clinical dataset is a key differentiator from research compounds that have not been evaluated for target engagement or biomarker modulation in human disease populations.

clinical trial pharmacodynamics biomarker IPF MMP-7 SP-D

Metabolism and Disposition: CC-930's Unique Oxido-Reductive Metabolism Varies Across Species

The in vitro metabolism of CC-930 reveals significant interspecies differences, a critical consideration for preclinical to clinical translation. In hepatocytes, less than 10% of the compound was metabolized in dogs and humans, while over 75% was metabolized in rats and mice [1]. The primary pathways involve oxido-reduction by human aldo-keto reductases (AKR1C1, 1C2, 1C3, and 1C4) and direct glucuronidation by UGT1A1, 1A4, 1A10, and 2B4 [1]. This contrasts with other JNK inhibitors, which may have different metabolic fates, impacting their pharmacokinetic profiles and potential for drug-drug interactions.

metabolism pharmacokinetics interspecies differences AKR1C enzymes glucuronidation

Optimal Research and Industrial Application Scenarios for CC-930


Validating JNK-Dependent Mechanisms in Preclinical Fibrosis Models

CC-930 is best utilized for validating the role of JNK signaling in established rodent models of fibrosis, including bleomycin-induced dermal fibrosis, house dust mite-induced airway remodeling, and renal ischemia/reperfusion injury [1]. Its well-defined, JNK2-biased profile allows for the interrogation of specific JNK isoform contributions to disease pathology, especially when compared with JNK1-selective inhibitors like CC-90001 [2].

Benchmarking New JNK Inhibitors for Target Engagement and Selectivity

Due to its extensive characterization against a 240-kinase panel and its known in vivo efficacy [1], CC-930 serves as an excellent benchmarking tool for newly discovered JNK inhibitors. Its unique selectivity fingerprint, including its inhibition of EGFR and relative sparing of p38α [2], provides a quantitative standard for evaluating the off-target potential of novel compounds.

Establishing Pharmacokinetic/Pharmacodynamic (PK/PD) Relationships in Preclinical Studies

The detailed metabolism and disposition data for CC-930, particularly the marked interspecies differences [1], make it a valuable tool for establishing PK/PD relationships. Researchers can use this data to model the relationship between plasma concentration, target inhibition (c-Jun phosphorylation), and anti-fibrotic efficacy, aiding in the design of more translational in vivo studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for CC-930

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.